4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a phenoxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable in biological studies.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microbial enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, such as nucleic acids and proteins, ultimately inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the allyl and phenoxy groups.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains an amino and pyridyl group instead of the allyl and phenoxy groups
Uniqueness
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is unique due to its combination of an allyl group, a phenoxy group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 443863-07-8) is a synthetic derivative of the triazole class, notable for its diverse biological activities. Triazole derivatives have garnered attention in medicinal chemistry due to their potential applications as antibacterial, anticancer, and antidepressant agents. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3OS , with a molecular weight of approximately 373.49 g/mol . The compound features a unique structure comprising an allyl group, a phenoxy group, and a triazole ring. The thiol group (-SH) enhances its reactivity and biological activity through various mechanisms.
Key Features of the Compound
Feature | Description |
---|---|
Molecular Formula | C21H23N3OS |
Molecular Weight | 373.49 g/mol |
Functional Groups | Allyl group, Phenoxy group, Triazole ring, Thiol group |
Antibacterial Activity
Research has established that 1,2,4-triazole derivatives , including this compound, exhibit significant antibacterial properties. Studies show that these compounds can effectively inhibit the growth of various bacterial strains, which is crucial in addressing antibiotic resistance issues globally.
Case Study: Antibacterial Testing
In vitro tests conducted on several triazole derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Significant inhibitory effects were observed.
- Escherichia coli : The compound showed moderate activity compared to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Its cytotoxic effects were evaluated using the MTT assay against different cancer cell lines.
Research Findings on Anticancer Activity
A study reported that derivatives of triazole-thiol exhibited selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 Value (μM) | Selectivity |
---|---|---|
Human Melanoma (IGR39) | < 12 | High |
Triple-Negative Breast (MDA-MB-231) | < 15 | Moderate |
Pancreatic Carcinoma (Panc-1) | < 20 | Low |
Other Biological Activities
In addition to antibacterial and anticancer properties, triazole derivatives are also being explored for their antidepressant effects. The structural characteristics of triazoles contribute to their interaction with neurotransmitter receptors, potentially leading to mood-enhancing effects.
Synthesis of the Compound
The synthesis of this compound involves multiple steps that require careful optimization to achieve high yields and purity. The general approach includes:
- Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole structure.
- Introduction of Functional Groups : Incorporating the allyl and phenoxy groups through nucleophilic substitution reactions.
- Thiol Group Addition : Introducing the thiol group which is crucial for biological activity.
Properties
IUPAC Name |
3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-14-24-19(22-23-20(24)26)15-25-18-12-10-17(11-13-18)21(2,3)16-8-6-5-7-9-16/h4-13H,1,14-15H2,2-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECLCPPRRANGDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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